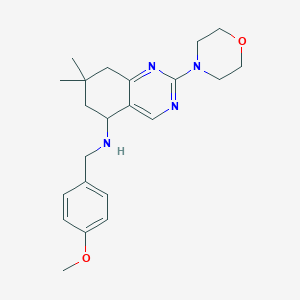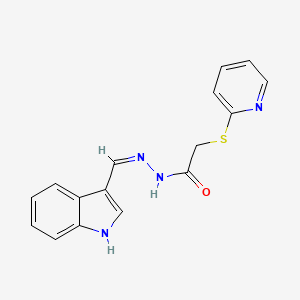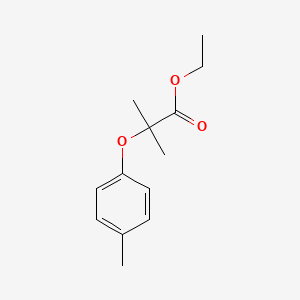![molecular formula C16H26N2O B6070183 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6070183.png)
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide, also known as PACAP-27, is a neuropeptide that plays a crucial role in various physiological and pathological processes. PACAP-27 is a member of the vasoactive intestinal peptide (VIP) family of peptides and is widely distributed in the central and peripheral nervous systems.
作用机制
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide exerts its biological effects by binding to its specific receptors, which are widely expressed in various tissues. The binding of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide to its receptors activates several intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K) pathway. These pathways regulate various cellular processes, including gene expression, cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide has several biochemical and physiological effects, including vasodilation, neurotransmitter release, and regulation of immune function. 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide has been shown to increase blood flow to various tissues, including the brain, heart, and skeletal muscles. 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide also regulates the release of several neurotransmitters, including acetylcholine, dopamine, and serotonin. In addition, 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide modulates the activity of immune cells, including T cells, B cells, and macrophages.
实验室实验的优点和局限性
One of the advantages of using 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide in lab experiments is its high specificity and potency. 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide has a high affinity for its specific receptors, which allows for precise modulation of cellular processes. Another advantage of using 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide is its stability and solubility, which allows for easy handling and storage. However, one of the limitations of using 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide in lab experiments is its cost, as the synthesis of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide can be expensive. In addition, the biological effects of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide may vary depending on the experimental conditions and the cell type used.
未来方向
Several future directions for research on 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide include the development of novel 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide analogs with improved pharmacological properties, the elucidation of the molecular mechanisms underlying 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide's biological effects, and the evaluation of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide's therapeutic potential in various diseases. In addition, the development of new methods for the delivery of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide to target tissues and cells may enhance its therapeutic efficacy.
合成方法
The synthesis of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a solid support, followed by deprotection and cleavage to obtain the final peptide product. The purity and yield of the synthesized peptide can be optimized by using different protecting groups and coupling reagents.
科学研究应用
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. Several studies have shown that 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide has neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide has also been shown to have cardioprotective effects in animal models of myocardial infarction and heart failure. In addition, 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide has been shown to inhibit the growth and metastasis of various cancer cells.
属性
IUPAC Name |
1-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-12(2)14-7-5-13(6-8-14)10-18-9-3-4-15(11-18)16(17)19/h5,14-15H,1,3-4,6-11H2,2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZJLLMMPZHISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CN2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B6070106.png)

![1-{(benzoylimino)[(4,6-dimethyl-2-pyrimidinyl)amino]methyl}-4-piperidinecarboxamide](/img/structure/B6070121.png)
![(2-{[1-(4-ethoxyphenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6070146.png)
![1-isopropyl-4-(2,3,4-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6070147.png)
![3-[(4-hydroxy-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6070153.png)
![1-{2-oxo-2-[3-(2-pyridinylmethoxy)-1-piperidinyl]ethyl}-2-imidazolidinone](/img/structure/B6070163.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(4-fluorophenyl)acrylamide](/img/structure/B6070171.png)
![3-[(4-chloro-2-methoxy-5-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6070178.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[4-(1-pyrrolidinylmethyl)benzyl]acetamide](/img/structure/B6070189.png)


![6-(1-phenoxyethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6070201.png)